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Compound of Interest

Compound Name: (R)-Birabresib

Cat. No.: B8092951 Get Quote

In Vivo Efficacy of Birabresib: A Comparative
Analysis
A direct comparative study of the in vivo efficacy of racemic Birabresib (also known as OTX015

or MK-8628) versus its individual enantiomers, (R)-Birabresib or (S)-Birabresib, has not been

identified in the reviewed scientific literature. However, it has been established that the (-)-

enantiomer, corresponding to the (S)-configuration, is the biologically active form.

This guide provides a comprehensive overview of the available in vivo efficacy data for the

racemic mixture of Birabresib in various preclinical cancer models. The data presented is

intended for researchers, scientists, and drug development professionals to facilitate an

objective understanding of Birabresib's performance.

Quantitative Data Summary
The following table summarizes the in vivo anti-tumor activity of racemic Birabresib in several

xenograft models.
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Tumor Model Cell Line Mouse Strain
Dosing
Regimen

Outcome

NUT Midline

Carcinoma
Ty82 Nude

100 mg/kg, q.d.,

p.o.

79% tumor

growth inhibition

NUT Midline

Carcinoma
Ty82 Nude

10 mg/kg, b.i.d.,

p.o.

61% tumor

growth inhibition

Malignant Pleural

Mesothelioma
MPM473 N/A N/A

Significant delay

in cell growth

Glioblastoma U87MG N/A N/A

Significantly

increased

survival

Diffuse Large B-

cell Lymphoma
SUDHL2 N/A

50 mg/kg/day,

p.o.

Strong antitumor

activity in

combination with

other agents

Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.

NUT Midline Carcinoma Xenograft Study
Animal Model: Nude mice.

Cell Line: Ty82 human BRD-NUT midline carcinoma cells.

Tumor Implantation: Established Ty82 xenografts.

Treatment Groups: Mice were randomized into vehicle control and treatment groups.

Drug Administration: Birabresib was administered orally (p.o.) once daily (q.d.) at 100 mg/kg

or twice daily (b.i.d.) at 10 mg/kg.

Endpoint: Tumor growth inhibition was assessed at the end of the study.
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Malignant Pleural Mesothelioma Xenograft Study
Animal Model: Patient-derived xenograft (PDX) models (MPM473, MPM487, and MPM484).

Treatment: Birabresib was compared with standard-of-care chemotherapies, cisplatin,

gemcitabine, and pemetrexed.

Endpoint: The primary outcome was the delay in tumor growth. In the MPM473 xenograft

model, Birabresib was the most effective treatment. In the other two models, its activity was

comparable to the most effective standard chemotherapy.

Glioblastoma Xenograft Study
Animal Model: Mice bearing orthotopic or heterotopic U87MG glioblastoma xenografts.

Drug Administration: Single agent oral Birabresib was administered.

Endpoint: The primary endpoint was survival, which was significantly increased in the

treatment group compared to the control.

Diffuse Large B-cell Lymphoma Xenograft Study
Animal Model: Mice with SU-DHL-2 xenografts.

Drug Administration: Birabresib was administered orally at 50 mg/kg/day, both as a single

agent and in combination with other targeted agents.

Endpoint: Anti-tumor activity was evaluated. The combinations showed almost complete

tumor eradication.

Visualizations
BET Inhibitor Signaling Pathway
Birabresib is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins

(BRD2, BRD3, and BRD4). These proteins are epigenetic readers that play a crucial role in the

regulation of gene transcription. By binding to acetylated lysine residues on histones, BET

proteins recruit transcriptional machinery to specific gene promoters and enhancers, including

those of key oncogenes like c-MYC. Birabresib competitively binds to the acetyl-lysine binding
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pockets of BET proteins, displacing them from chromatin and thereby downregulating the

expression of target genes involved in cell proliferation and survival.
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To cite this document: BenchChem. [Comparing in vivo efficacy of Birabresib to (R)-
Birabresib]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8092951#comparing-in-vivo-efficacy-of-birabresib-to-
r-birabresib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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